L-Arginine malate

Descripción general

Descripción

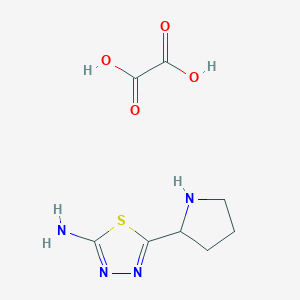

L-Arginine malate is a compound formed by the combination of L-Arginine, an amino acid, and malic acid, an organic compound. L-Arginine is known for its role in the synthesis of proteins and nitric oxide, a critical molecule in various physiological processes. Malic acid is involved in the Krebs cycle, a key metabolic pathway. The combination of these two compounds is believed to enhance the bioavailability and efficacy of L-Arginine, making it a popular supplement in the fields of sports nutrition and medicine.

Mecanismo De Acción

Target of Action

L-Arginine malate, also known as (S)-2-Amino-5-guanidinopentanoic acid 2-hydroxysuccinic acid (1:1), primarily targets the body’s protein biosynthesis process . It plays a versatile role in the body, aiding in cell division, wound healing, ammonia disposal, immune system function, and hormone biosynthesis . L-Arginine is also the precursor for the biosynthesis of nitric oxide (NO) and polyamines .

Mode of Action

This compound interacts with its targets by being converted into nitric oxide in the body . This conversion is facilitated by nitric oxide synthase (NOS) enzymes . Nitric oxide acts to widen blood vessels in the bloodstream, which may help certain circulatory conditions . The substance also stimulates the release of insulin into the body .

Biochemical Pathways

This compound affects several biochemical pathways. It is metabolized to urea and L-ornithine by the arginase enzyme via hydrolysis in the urea cycle . L-Arginine is also used by nitric oxide synthase (NOS) to produce NO . Furthermore, it can be methylated, producing methylated L-arginines, which inhibit NOS .

Pharmacokinetics

It is known that l-citrulline, a natural precursor of l-arginine, bypasses hepatic first-pass metabolism and can be converted to l-arginine specifically within the tissues .

Result of Action

The conversion of this compound into nitric oxide has several molecular and cellular effects. It supports heart health, reduces chest pain, helps build muscles, aids in wound repair, and improves male fertility . Excessive l-arginine can cause side effects such as nausea, diarrhea, and bloating .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. This makes the therapy more selective and efficient .

Análisis Bioquímico

Biochemical Properties

L-Arginine malate plays a crucial role in several biochemical reactions. L-Arginine is a substrate for nitric oxide synthase, which produces nitric oxide, a vital signaling molecule involved in vasodilation and immune response . Additionally, L-Arginine interacts with enzymes such as arginase, which converts it into ornithine and urea, playing a role in the urea cycle . Malic acid, on the other hand, is involved in the citric acid cycle, where it is converted to oxaloacetate by malate dehydrogenase . The combination of these two molecules in this compound enhances their individual biochemical properties, making it a potent compound in metabolic processes.

Cellular Effects

This compound influences various cellular processes. L-Arginine is known to enhance cell proliferation and wound healing by promoting collagen synthesis . It also affects cell signaling pathways, particularly those involving nitric oxide, which can modulate gene expression and cellular metabolism . Malic acid contributes to cellular energy production through its role in the citric acid cycle . Together, this compound can enhance cellular functions, including energy metabolism and protein synthesis.

Molecular Mechanism

The molecular mechanism of this compound involves several interactions at the molecular level. L-Arginine binds to nitric oxide synthase, facilitating the production of nitric oxide . This interaction is crucial for the regulation of blood flow and immune response. Additionally, L-Arginine can inhibit the activity of arginase, thereby increasing the availability of L-Arginine for nitric oxide production . Malic acid, through its conversion to oxaloacetate, plays a role in the regulation of the citric acid cycle and energy production . The combined effects of these interactions make this compound a significant compound in biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation . Long-term exposure to this compound has been observed to enhance cellular functions, including increased nitric oxide production and improved energy metabolism . The stability and efficacy of this compound can be influenced by factors such as temperature and pH.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low to moderate doses of this compound have been shown to enhance nitric oxide production, improve blood flow, and support immune function . High doses of this compound can lead to adverse effects, including gastrointestinal discomfort and potential toxicity . It is essential to determine the optimal dosage to maximize the benefits while minimizing the risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. L-Arginine is a key component of the urea cycle, where it is converted to ornithine and urea by arginase . It is also a precursor for the synthesis of nitric oxide by nitric oxide synthase . Malic acid is a critical intermediate in the citric acid cycle, where it is converted to oxaloacetate by malate dehydrogenase . The combination of these pathways enhances the overall metabolic flux and energy production in cells.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. L-Arginine is transported into cells via cationic amino acid transporters, which facilitate its uptake and distribution . Malic acid, being a small organic acid, can diffuse across cell membranes and is transported by specific transporters involved in the citric acid cycle . The combined transport and distribution of this compound ensure its availability for various biochemical processes.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. L-Arginine is primarily localized in the cytoplasm, where it interacts with nitric oxide synthase and other enzymes . Malic acid is localized in the mitochondria, where it participates in the citric acid cycle . The specific localization of these molecules ensures their efficient participation in metabolic processes and cellular functions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: L-Arginine malate can be synthesized by reacting L-Arginine with malic acid in an aqueous solution. The reaction typically involves dissolving L-Arginine in water and slowly adding malic acid while maintaining a controlled temperature. The mixture is then stirred until complete dissolution, followed by vacuum concentration to remove excess water. The resulting solution is cooled to induce crystallization, and the crystals are filtered, washed, and dried under vacuum conditions .

Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of hydrophilic solvents and controlled temperature reduction during crystallization helps in obtaining high-quality crystals suitable for commercial use .

Análisis De Reacciones Químicas

Types of Reactions: L-Arginine malate undergoes various chemical reactions, including:

Oxidation: L-Arginine can be oxidized to form nitric oxide, a key signaling molecule in the body.

Reduction: Reduction reactions involving L-Arginine are less common but can occur under specific conditions.

Substitution: L-Arginine can participate in substitution reactions, particularly in the formation of peptides and proteins.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction typically occurs under physiological conditions.

Reduction: Reducing agents such as sodium borohydride can be used, although these reactions are less common.

Substitution: Enzymatic reactions involving peptidases and proteases are common in biological systems.

Major Products Formed:

Oxidation: Nitric oxide and citrulline.

Reduction: Reduced forms of L-Arginine, though these are less common.

Substitution: Peptides and proteins containing L-Arginine residues.

Aplicaciones Científicas De Investigación

L-Arginine malate has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of nitric oxide and other nitrogen-containing compounds.

Biology: Studied for its role in cellular signaling, immune response, and metabolic pathways.

Medicine: Investigated for its potential benefits in cardiovascular health, wound healing, and immune function.

Comparación Con Compuestos Similares

L-Citrulline Malate: Similar to L-Arginine malate, L-Citrulline malate is a combination of L-Citrulline and malic acid.

L-Arginine Alpha-Ketoglutarate: Another compound that combines L-Arginine with alpha-ketoglutarate, used for similar purposes in sports nutrition and medicine.

Uniqueness: this compound is unique in its dual role of enhancing nitric oxide production and supporting energy metabolism through malic acid. This combination makes it particularly effective in improving physical performance and recovery compared to other similar compounds .

Propiedades

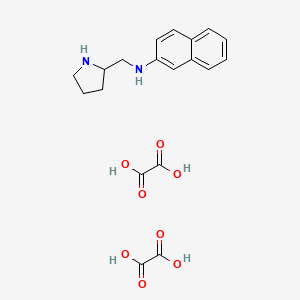

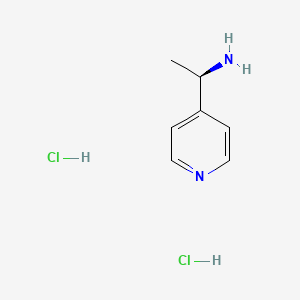

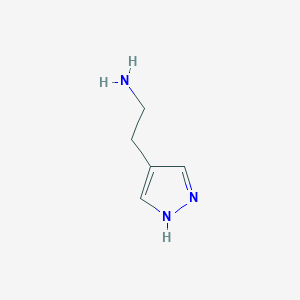

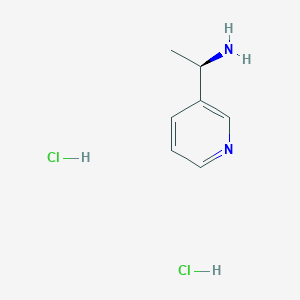

IUPAC Name |

2-amino-5-(diaminomethylideneamino)pentanoic acid;2-hydroxybutanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2.C4H6O5/c7-4(5(11)12)2-1-3-10-6(8)9;5-2(4(8)9)1-3(6)7/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);2,5H,1H2,(H,6,7)(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUFJTBOKWJYXPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

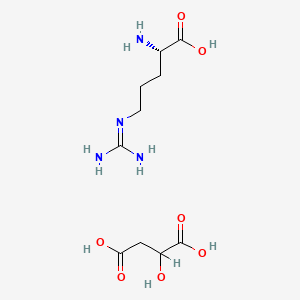

C(CC(C(=O)O)N)CN=C(N)N.C(C(C(=O)O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.